molecular formula C11H10N2O2 B11807951 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole

Cat. No.: B11807951
M. Wt: 202.21 g/mol
InChI Key: YOLMYBDJHDLKLX-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole is a chemical compound that features a unique structure combining a dihydrobenzo dioxin moiety with an imidazole ring

Preparation Methods

The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole typically involves several steps:

    Starting Material: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl as the starting material.

    Alkylation: The phenolic hydroxyl group of the starting material is alkylated.

    Azidation: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing side reactions.

Chemical Reactions Analysis

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

    Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol and chloroform.

Major products formed from these reactions include oxidized or reduced derivatives and substituted imidazole compounds.

Scientific Research Applications

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer progression, thereby exerting its anticancer effects . The pathways involved include the modulation of signaling pathways like Wnt/β-catenin .

Comparison with Similar Compounds

Similar compounds to 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole include:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole

InChI

InChI=1S/C11H10N2O2/c1-2-10-11(15-4-3-14-10)5-8(1)9-6-12-7-13-9/h1-2,5-7H,3-4H2,(H,12,13)

InChI Key

YOLMYBDJHDLKLX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CN=CN3

Origin of Product

United States

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